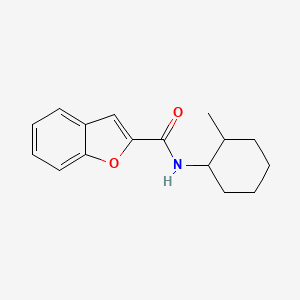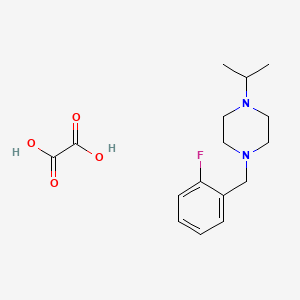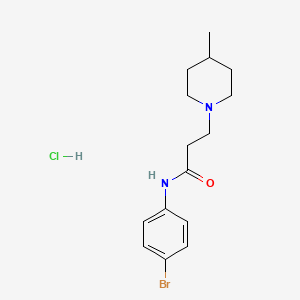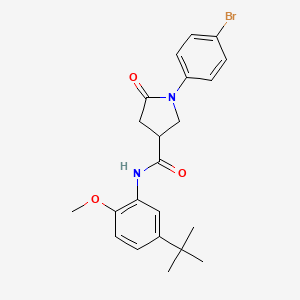
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide
Overview
Description
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide, commonly known as BMK-1, is a synthetic compound that has gained significant attention from researchers due to its potential use in various scientific applications. It is a benzofuran derivative that has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
BMK-1 modulates the sigma-1 receptor by binding to its allosteric site, leading to the activation of downstream signaling pathways. The activation of the sigma-1 receptor by BMK-1 has been shown to have various effects, including the modulation of calcium signaling, the regulation of ion channels, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
BMK-1 has been shown to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of cell survival, and the modulation of neuronal signaling. BMK-1 has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BMK-1 has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate downstream signaling pathways, and its potential use in the treatment of various diseases. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For research on BMK-1 include further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of more potent and selective sigma-1 receptor modulators. Additionally, studies on the safety and toxicity of BMK-1 are necessary to determine its potential use in clinical settings.
Scientific Research Applications
BMK-1 has been primarily studied for its potential use as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including cell survival, neuronal signaling, and pain modulation. BMK-1 has been shown to bind to the sigma-1 receptor with high affinity, and its effects on the receptor have been studied in vitro and in vivo.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-6-2-4-8-13(11)17-16(18)15-10-12-7-3-5-9-14(12)19-15/h3,5,7,9-11,13H,2,4,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECOEHWSUYONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944133.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944138.png)

![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)
![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)


![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3944180.png)
![1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3944184.png)
![2-nitro-N-(1-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B3944194.png)
